molecular formula C18H27N3O B11415401 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide

Cat. No.: B11415401
M. Wt: 301.4 g/mol
InChI Key: MMCFRNMJJZCBLZ-UHFFFAOYSA-N
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Description

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring system substituted with a butyl group and a propyl chain linked to a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-2-METHYLPROPANAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

    Linking Propyl Chain: The butyl-substituted benzimidazole is further reacted with 3-bromopropylamine to introduce the propyl chain.

    Amidation: Finally, the propyl-substituted benzimidazole is reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-2-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-1H-1,3-benzodiazol-2-amine: A similar compound with a butyl group and an amine functionality.

    N-(1H-1,3-benzodiazol-2-yl)benzamide: Another benzimidazole derivative with a benzamide moiety.

Uniqueness

N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-2-METHYLPROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]-2-methylpropanamide

InChI

InChI=1S/C18H27N3O/c1-4-5-13-21-16-10-7-6-9-15(16)20-17(21)11-8-12-19-18(22)14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3,(H,19,22)

InChI Key

MMCFRNMJJZCBLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C

Origin of Product

United States

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